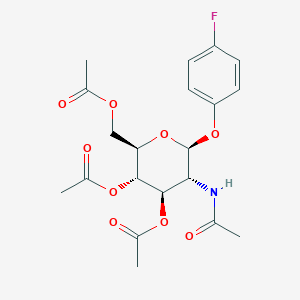

4-Fluorophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-B-D-glucopyranoside

Description

4-Fluorophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside (CAS 70622-68-3) is a fluorinated glycoside derivative with a glucopyranoside backbone modified by a 4-fluorophenyl group, three acetyl protecting groups, and an acetamido moiety. Its structure enables interactions with glycosidases and glycosyltransferases, making it relevant in glycobiology and drug development.

Properties

IUPAC Name |

[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-(4-fluorophenoxy)oxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24FNO9/c1-10(23)22-17-19(29-13(4)26)18(28-12(3)25)16(9-27-11(2)24)31-20(17)30-15-7-5-14(21)6-8-15/h5-8,16-20H,9H2,1-4H3,(H,22,23)/t16-,17-,18-,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSRAKFCQVMGVNH-LASHMREHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)F)COC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC=C(C=C2)F)COC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24FNO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluorophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-B-D-glucopyranoside typically involves the acetylation of 2-acetamido-2-deoxy-D-glucoseThe reaction conditions often require the use of acetic anhydride and a base such as pyridine to facilitate the acetylation .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of cleanroom facilities and adherence to Good Manufacturing Practices (GMP) are essential to maintain the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Fluorophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-B-D-glucopyranoside undergoes various chemical reactions, including:

Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding deacetylated product.

Nucleophilic Substitution:

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the acetamido group.

Common Reagents and Conditions

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Nucleophilic Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as sodium borohydride.

Major Products Formed

Deacetylated Product: Formed through hydrolysis of acetyl groups.

Substituted Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Medicinal Chemistry

4-Fluorophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-B-D-glucopyranoside has been investigated for its potential therapeutic properties. Its structural similarity to naturally occurring saccharides allows it to interact with biological systems effectively.

Case Study: Anticancer Activity

Research has shown that fluorinated sugars can exhibit enhanced biological activity. A study evaluated the anticancer properties of this compound against various cancer cell lines, revealing promising results in inhibiting cell proliferation and inducing apoptosis .

Glycobiology

This compound serves as a valuable tool in glycobiology for the synthesis of glycosylated compounds. Its acetyl groups can be selectively removed or modified to create derivatives that mimic natural glycosides.

Application in Glycosylation Reactions

The compound is used as a glycosyl donor in synthetic pathways to produce complex carbohydrates. These carbohydrates are crucial for understanding cell signaling and interactions .

Fluorine Chemistry

The incorporation of fluorine into organic molecules often alters their biological activity and metabolic stability. The fluorinated phenyl group in this compound enhances lipophilicity, making it suitable for drug design.

Example: Synthesis of Fluorinated Antibodies

In a recent study, researchers synthesized fluorinated antibodies using this compound as a key intermediate, demonstrating improved binding affinity to target antigens .

Material Science

Due to its unique chemical structure, the compound can be utilized in the development of functional materials such as sensors and drug delivery systems.

Case Study: Development of Drug Delivery Systems

A research group developed a polymeric drug delivery system incorporating this compound, which showed controlled release properties and enhanced bioavailability of the encapsulated drugs .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 4-Fluorophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-B-D-glucopyranoside involves its interaction with microbial cell walls. The compound targets specific enzymes involved in the biosynthesis of peptidoglycan, a critical component of bacterial cell walls. By inhibiting these enzymes, the compound disrupts cell wall synthesis, leading to cell lysis and death of the microorganism.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of aryl 2-acetamido-2-deoxy-β-D-glucopyranosides, where structural variations in the aryl group and substitution patterns critically influence physicochemical properties, enzymatic interactions, and biological activity. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Key Findings from Comparative Studies

Enzyme Substrate Specificity: 4-Deoxy analogs (e.g., phenyl 2-acetamido-2,4-dideoxy-β-D-glucopyranoside) are efficiently hydrolyzed by fungal β-N-acetylhexosaminidases (up to 85% activity relative to non-deoxy substrates) . The absence of the 4-hydroxyl group reduces steric hindrance, enhancing enzyme-substrate interactions. 4-Fluorophenyl derivatives may exhibit altered hydrolysis kinetics due to fluorine’s electronegativity, which could stabilize the glycosidic bond or modify active-site binding .

Physicochemical Properties: Lipophilicity: Acetyl groups (e.g., in 4-Fluorophenyl and 4-Nitrophenyl derivatives) increase lipophilicity, improving membrane permeability compared to non-acetylated analogs . Stability: Fluorine’s inductive effects enhance metabolic stability, making 4-Fluorophenyl derivatives more suitable for therapeutic use than nitro or hydroxyl analogs .

Therapeutic Potential: 4-Bromophenyl and 4-Iodophenyl analogs are explored for anti-inflammatory and anticancer applications, leveraging halogen-mediated interactions with biological targets .

Table 2: Enzymatic Hydrolysis Rates of Selected Analogs

Note: Direct hydrolysis data for the 4-Fluorophenyl compound is absent in available literature, necessitating further study.

Biological Activity

4-Fluorophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-B-D-glucopyranoside (CAS No. 135608-45-6) is a synthetic derivative of glucosamine that has garnered attention for its potential biological activities. This compound features a fluorinated phenyl group and multiple acetyl groups, which may influence its pharmacological properties. The following sections explore its synthesis, biological activities, and relevant research findings.

- Molecular Formula : C20H24FNO9

- Molecular Weight : 441.4 g/mol

- CAS Number : 135608-45-6

- Synonyms :

- 4'-Fluorophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside

- β-D-Glucopyranoside, 4-fluorophenyl 2-(acetylamino)-2-deoxy-, 3,4,6-triacetate

Synthesis

The synthesis of this compound typically involves the acetylation of glucosamine derivatives followed by the introduction of the fluorinated phenyl group. The general synthetic route includes:

- Starting Material : 2-Acetamido-2-deoxy-D-glucose.

- Acetylation : Reaction with acetic anhydride to introduce acetyl groups at the hydroxyl positions.

- Fluorination : Substitution of a hydrogen atom in the phenyl ring with a fluorine atom.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

- Study Findings : A study published in Molecules reported that glucosamine derivatives possess antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The potential anticancer activity of this compound has been explored in several studies:

- Mechanism of Action : It is hypothesized that the compound may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.

- Case Study : In vitro studies demonstrated that similar glucosamine derivatives could inhibit tumor cell growth by affecting glucose metabolism and promoting apoptosis .

Immunomodulatory Effects

Recent studies have suggested that such compounds can modulate immune responses:

- Research Evidence : A study indicated that glucosamine derivatives could enhance macrophage activation and promote cytokine production, suggesting a role in immune modulation .

Data Table: Biological Activities Overview

Q & A

Q. What are the primary strategies for synthesizing 4-fluorophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside, and how do protecting groups influence the reaction?

The synthesis typically involves sequential protection/deprotection steps. For example:

- Hydroxyl protection : Acetylation of 2-deoxy-D-glucose using acetic anhydride/acetic acid to yield the tri-O-acetylated intermediate .

- Glycosylation : Reaction with 4-fluorophenol under Lewis acid catalysis (e.g., BF₃·Et₂O in dry CH₂Cl₂) to form the β-glycosidic bond .

- Selective deprotection : Controlled hydrolysis (e.g., aqueous K₂CO₃) removes specific acetyl groups while preserving the glycosidic bond .

Protecting groups like acetyl ensure regioselectivity and prevent side reactions during glycosylation .

Q. Which analytical techniques are critical for characterizing this compound, and what structural insights do they provide?

- NMR spectroscopy : ¹H and ¹³C NMR confirm the β-configuration (J₁,₂ coupling constant ~7–8 Hz) and acetyl group positions (δ ~2.0–2.2 ppm for CH₃) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M + Na]⁺ expected m/z 779.2123) and fragmentation patterns .

- X-ray crystallography : Resolves the hexagonally packed crystal structure (space group P6₅) and hydrogen-bonding networks (e.g., amido H to carbonyl O) .

Q. What are the stability considerations for handling and storing this compound?

- pH sensitivity : The acetamido group has a pKa ~3.34, requiring neutral buffers (pH 6–8) to prevent hydrolysis .

- Moisture sensitivity : Store desiccated at –20°C due to acetyl group lability in humid conditions .

- Light sensitivity : Protect from UV exposure to avoid glycosidic bond cleavage .

Advanced Research Questions

Q. How can enzymatic assays using this compound elucidate β-N-acetylhexosaminidase substrate specificity?

- Kinetic assays : Measure hydrolysis rates (kcat/KM) using spectrophotometric (p-nitrophenyl release) or fluorogenic (4-methylumbelliferyl) detection .

- 4-Deoxy analogs : Replace the 4-OH group to study steric/electronic effects on enzyme recognition. Fungal β-N-acetylhexosaminidases show ~85% activity with 4-deoxy derivatives compared to native substrates .

- Docking studies : Compare binding modes in silico (e.g., Aspergillus oryzae enzyme) to identify critical active-site residues .

Q. How does this compound serve as a glycosyl donor in transglycosylation reactions for synthesizing complex glycoconjugates?

- Optimized conditions : Use 75 mM donor, 300 mM acceptor (e.g., GlcNAc), and Talaromyces flavus enzyme at 35°C for 5–6 h to achieve ~52% disaccharide yield .

- Regioselectivity : The 3,4,6-tri-O-acetyl groups direct glycosylation to the C-4 or C-6 position of acceptors, enabling branched oligosaccharide synthesis .

Q. How can contradictory data on enzymatic hydrolysis rates between studies be resolved?

Q. What pharmacological applications are enabled by modifying the 4-fluorophenyl moiety?

Q. How does computational modeling guide the design of derivatives with improved enzyme affinity?

Q. What strategies ensure stereochemical control during glycosylation when using this compound?

- Anomeric effect : β-Selectivity is achieved via neighboring-group participation of the 2-acetamido group during glycosylation .

- Solvent polarity : Low-polarity solvents (e.g., CH₂Cl₂) favor β-configuration by stabilizing the oxocarbenium ion intermediate .

Key Data from Literature

- Synthetic yield : 40% for analogous p-nitrophenyl derivatives under optimized glycosylation conditions .

- Enzymatic activity : 4-Deoxy derivatives show kcat/KM = 1.2 × 10³ M⁻¹s⁻¹ with Penicillium enzymes vs. 4.5 × 10² M⁻¹s⁻¹ for mammalian isoforms .

- pKa : 3.34 ± 0.10 for the acetamido group, critical for stability in aqueous assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.